CDK2-IN-14-d3 is a compound designed to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, thus making it a target for cancer therapy. The compound is classified as an allosteric inhibitor, which means it binds to a site other than the active site of the enzyme, leading to a conformational change that inhibits its activity.
CDK2-IN-14-d3 is derived from a series of anthranilic acid-based compounds that have been developed for their selective inhibition of CDK2. These compounds have been identified through high-throughput screening and structure-activity relationship studies aimed at enhancing their potency and selectivity against CDK2 while minimizing effects on other cyclin-dependent kinases.
The synthesis of CDK2-IN-14-d3 involves several key steps, typically starting from anthranilic acid derivatives. The general method includes:
Technical details regarding the synthesis can be found in literature discussing various methodologies for synthesizing CDK inhibitors, including modifications that enhance metabolic stability and selectivity .
The molecular structure of CDK2-IN-14-d3 can be characterized by its specific functional groups that interact with the allosteric site of CDK2.
The structural data reveals key interactions between CDK2-IN-14-d3 and residues within the allosteric pocket of CDK2, which are critical for its inhibitory activity .
CDK2-IN-14-d3 undergoes specific chemical reactions that facilitate its interaction with CDK2:
Technical details regarding these interactions can be analyzed through techniques like surface plasmon resonance or isothermal titration calorimetry, which measure binding affinities and kinetics .
The mechanism of action of CDK2-IN-14-d3 involves:
Data supporting this mechanism include biochemical assays demonstrating reduced kinase activity in the presence of CDK2-IN-14-d3 .
CDK2-IN-14-d3 exhibits several notable physical and chemical properties:
Relevant data concerning these properties can be found in chemical databases such as PubChem .
CDK2-IN-14-d3 has significant applications in scientific research and potential therapeutic development:
The ongoing research into compounds like CDK2-IN-14-d3 emphasizes their potential utility in targeted cancer therapies .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3